3,5-Difluoro-2-iodoaniline
Overview
Description
3,5-Difluoro-2-iodoaniline is an organic compound with the molecular formula C6H4F2IN It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the direct iodination of 3,5-difluoroaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive halogenating agents.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-iodoaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and other substituted anilines.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Oxidation and Reduction: Products include nitroanilines and secondary amines.
Scientific Research Applications
3,5-Difluoro-2-iodoaniline has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs.
Material Science: It can be used in the preparation of fluorinated materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-iodoaniline depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoroaniline: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
2-Iodoaniline: Lacks the fluorine atoms, which can affect its reactivity and stability.
3,5-Difluoro-4-iodoaniline: Similar structure but with the iodine atom at a different position, leading to different reactivity patterns.
Uniqueness
3,5-Difluoro-2-iodoaniline is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents provides a unique set of chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
3,5-difluoro-2-iodoaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2IN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWMLSAYIKCLGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)I)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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